molecular formula C11H15FN2O B12859421 (R)-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline CAS No. 790207-96-4

(R)-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline

Cat. No.: B12859421
CAS No.: 790207-96-4
M. Wt: 210.25 g/mol
InChI Key: JRCCCHHHYLJYKR-SECBINFHSA-N
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Description

®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline moiety. One common method involves the reaction of 4-fluoroaniline with ®-1-methylpyrrolidin-3-ol under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of ®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Hydroxy-1-methyl-pyrrolidine
  • (S)-(+)-1-Methyl-3-hydroxypyrrolidine
  • (S)-1-Methyl-3-pyrrolidinol

Uniqueness

®-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline is unique due to the presence of the fluorine atom and the specific configuration of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

790207-96-4

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

4-fluoro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyaniline

InChI

InChI=1S/C11H15FN2O/c1-14-5-4-9(7-14)15-11-6-8(13)2-3-10(11)12/h2-3,6,9H,4-5,7,13H2,1H3/t9-/m1/s1

InChI Key

JRCCCHHHYLJYKR-SECBINFHSA-N

Isomeric SMILES

CN1CC[C@H](C1)OC2=C(C=CC(=C2)N)F

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC(=C2)N)F

Origin of Product

United States

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